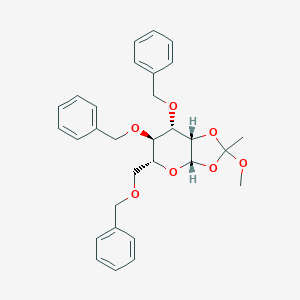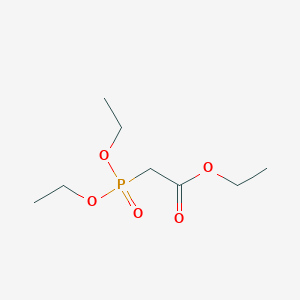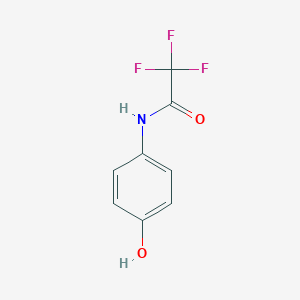
N-スクシンイミジルパルミテート
概要
説明
2,5-Dioxopyrrolidin-1-yl palmitate (2,5-DPP) is a synthetic derivative of the naturally occurring compound, pyrrolidine, which is found in a variety of plants, fungi, and bacteria. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 50°C. 2,5-DPP has a wide range of applications, including industrial synthesis, drug delivery, and medical research.
科学的研究の応用
標的デリバリービヒクルのためのタンパク質結合
N-スクシンイミジルパルミテートは、標的デリバリービヒクルの製造のためにタンパク質を結合するために使用されてきました . このプロセスには、タンパク質へのパルミチン酸の共有結合的付加が含まれており、その後、薬剤またはその他の治療薬の標的デリバリーシステムを作成するために使用できます。
ヘキサデカン酸誘導体の合成
この化合物は、アミノ酸、アミノアシルtRNA、コエンザイムA、チオグリコール酸などのアミノおよびチオ化合物のヘキサデカン酸誘導体の合成に役立ちます . これらの誘導体は、生化学研究および創薬においてさまざまな用途があります。
インスリン抵抗性と脂質代謝の研究
インスリン抵抗性と脂質代謝に関する研究では、パルミテートは肝細胞で小胞体(ER)ストレスを誘発するために使用されました . この研究では、パルミテートは肝細胞におけるインスリン媒介ERKリン酸化を低下させ、この効果は脂肪酸誘導ERストレスとは無関係であることがわかりました .
脂質毒性の調査
パルミテートなどの血漿飽和遊離脂肪酸(FFA)のレベルが上昇すると、肝臓や筋肉でインスリン抵抗性を引き起こす可能性があります . これらのFFAは、非脂肪組織にも蓄積し、脂質毒性などの有害な影響を引き起こします . パルミテートを使用した研究は、これらの効果を理解し、潜在的な治療法を開発するのに役立ちます。
ERストレス誘導インスリン抵抗性の研究
ERストレス誘導インスリン抵抗性におけるERKシグナル伝達の役割に関する矛盾するデータが存在します . パルミテートを使用した研究は、これらの役割を明確にし、インスリン抵抗性に対する理解に貢献するのに役立ちます。
脂肪酸誘導ERストレスの研究
パルミテートは、脂肪酸誘導ERストレスの影響を研究するために使用されてきました . ある研究では、パルミテートによる処理は、Xボックス結合タンパク質1(XBP1)mRNAのスプライシングを含む、ERストレス遺伝子の発現を増加させたことがわかりました .
作用機序
Target of Action
N-Succinimidyl palmitate primarily targets fatty acid translocase (FAT/CD36), a protein involved in the uptake of long-chain fatty acids (LCFAs) into cells . FAT/CD36 plays a crucial role in cellular fatty acid metabolism, influencing energy production, signaling pathways, and membrane composition.
Mode of Action
N-Succinimidyl palmitate interacts with FAT/CD36 by binding to it and inhibiting its function. This binding prevents the translocation of LCFAs across the cell membrane, thereby reducing their intracellular levels .
Biochemical Pathways
The inhibition of FAT/CD36 by N-Succinimidyl palmitate affects several biochemical pathways:
- Energy Production: Lower intracellular LCFAs can impact ATP production, especially in tissues reliant on fatty acids for energy, such as cardiac and skeletal muscles .
- Signaling Pathways: LCFAs are precursors for signaling molecules; thus, their reduced availability can alter signaling cascades involved in inflammation and metabolism .
Pharmacokinetics
The pharmacokinetics of N-Succinimidyl palmitate involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of N-Succinimidyl palmitate include:
- Modified Signaling: Changes in the availability of fatty acid-derived signaling molecules can impact various cellular processes .
Action Environment
Environmental factors influencing the action of N-Succinimidyl palmitate include:
- Tissue Specificity: The compound’s action may vary across different tissues based on their fatty acid uptake capacity and metabolic activity .
N-Succinimidyl palmitate is a potent tool for studying fatty acid metabolism and has potential therapeutic applications in conditions where modulation of fatty acid uptake is beneficial.
: Sulfo-N-succinimidyl esters of long chain fatty acids : Palmitoylation: policing protein stability and traffic : 棕榈酸N-羟基琥珀酰亚胺酯_化工百科
生化学分析
Biochemical Properties
N-Succinimidyl palmitate interacts with various enzymes, proteins, and other biomolecules. It is known to facilitate the membrane association and proper subcellular localization of proteins . The compound is also involved in the covalent attachment of palmitic acid to proteins .
Cellular Effects
N-Succinimidyl palmitate has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that palmitate can induce the production of cytosolic and mitochondrial reactive oxygen species (ROS), which can be prevented by co-exposure to unsaturated fatty acids .
Molecular Mechanism
The molecular mechanism of N-Succinimidyl palmitate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
While specific studies on the dosage effects of N-Succinimidyl palmitate in animal models are limited, it is known that excessive consumption of diets rich in saturated fat, such as palmitate, can lead to brain dysfunction .
Metabolic Pathways
N-Succinimidyl palmitate is involved in various metabolic pathways. Free fatty acids (FFAs), like palmitate, are important substrates for mitochondrial oxidative metabolism and ATP synthesis . FFAs enter mitochondria via carnitine palmitoyltransferase 1 (CPT1) and undergo beta-oxidation to generate acetyl-CoA, which serves as a substrate for the Krebs cycle .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)25-21-18(22)16-17-19(21)23/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNHQVHEZCBZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404977 | |
| Record name | N-Succinimidyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14464-31-4 | |
| Record name | Palmitic acid N-hydroxysuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Succinimidyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Palmitic Acid N-Hydroxysuccinimide Ester in the context of the provided research?
A1: Palmitic Acid N-Hydroxysuccinimide Ester is primarily used to modify polymers, enhancing their amphiphilic properties for the formation of nanoparticles and polymeric vesicles intended for drug delivery. [, , ] These modified polymers can encapsulate both hydrophilic and hydrophobic molecules, broadening their potential applications in drug delivery. []
Q2: How does the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution affect the formation of drug delivery systems?
A2: The research demonstrates that a lower level of palmitoyl substitution, achieved by controlling the reaction conditions with Palmitic Acid N-Hydroxysuccinimide Ester, favors the formation of polymeric vesicles. [] A higher degree of substitution might hinder vesicle formation due to increased hydrophobicity. This highlights the importance of carefully controlling the reaction parameters to achieve the desired self-assembly properties for drug delivery.
Q3: Can the size of the resulting drug delivery systems be controlled?
A3: Yes, the size of polymeric vesicles can be controlled by manipulating the molecular weight of the initial polymer and the degree of Palmitic Acid N-Hydroxysuccinimide Ester substitution. [, ] For instance, lower molecular weight polymers and those with lower palmitoyl substitution levels tend to form smaller vesicles. [] This size control is crucial for targeted drug delivery, as vesicle size influences biodistribution and cellular uptake.
Q4: What types of polymers have been successfully modified with Palmitic Acid N-Hydroxysuccinimide Ester for drug delivery applications in the provided research?
A4: The research highlights the successful modification of Poly-L-lysine [, ] and Glycol Chitosan [] with Palmitic Acid N-Hydroxysuccinimide Ester to create amphiphilic polymers capable of forming nanoparticles and vesicles for drug delivery. These modified polymers showcase the versatility of Palmitic Acid N-Hydroxysuccinimide Ester in tailoring the properties of different polymers for drug delivery applications.
Q5: Beyond vesicle size, how does modifying polymers with Palmitic Acid N-Hydroxysuccinimide Ester affect drug encapsulation?
A5: The research indicates that the encapsulation efficiency of hydrophilic macromolecules within the formed vesicles increases with vesicle size. [] Larger vesicles, often achieved with higher molecular weight polymers and controlled Palmitic Acid N-Hydroxysuccinimide Ester modification, provide a greater internal volume for encapsulating therapeutic agents.
Q6: Are there any in vivo studies demonstrating the efficacy of drug delivery systems utilizing polymers modified with Palmitic Acid N-Hydroxysuccinimide Ester?
A6: Yes, the research on Paclitaxel-loaded N-palmitoyl chitosan hydrogels [] provides in vivo data. It shows prolonged drug retention in the peritoneal cavity and improved survival in a murine model of ovarian cancer. This study suggests that modifying chitosan with Palmitic Acid N-Hydroxysuccinimide Ester contributes to a sustained-release formulation with potential benefits in cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


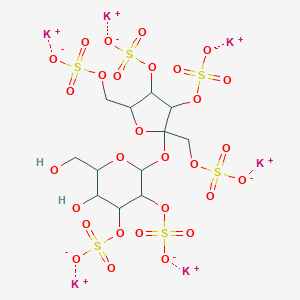
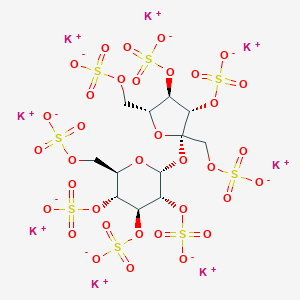
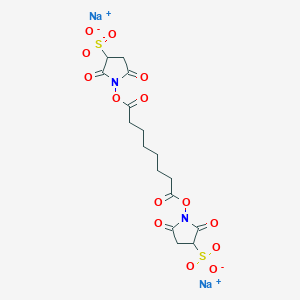

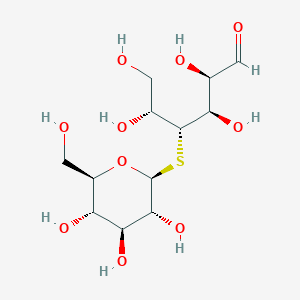
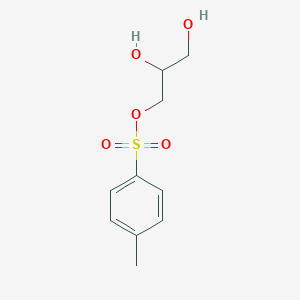

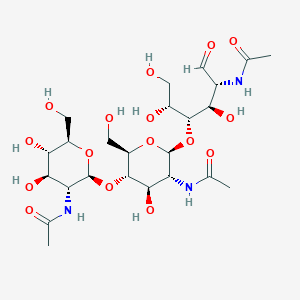
![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)
